1S/C19H15F3N4O2/c20-19(21,22)16-10-17(27)26(18(23)25-16)24-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-11H,12H2,(H2,23,25)/b24-11+
. This code provides a standard way to encode the compound’s molecular structure and formula.
The compound 2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a pyrimidine derivative notable for its potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 388.35 g/mol. This compound features a complex structure that includes a trifluoromethyl group and a benzyloxy phenyl moiety, which may contribute to its biological activity and chemical reactivity.
This compound can be found in various chemical databases, including PubChem, where it is cataloged under the identifier 866145-95-1. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral and anticancer properties. The specific structure of this compound suggests potential uses in drug development, particularly as a scaffold for synthesizing bioactive molecules.
The synthesis of 2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can be achieved through several methods:
The reaction conditions must be optimized to achieve high purity and yield, often requiring careful monitoring of temperature and reaction time.
The molecular structure of 2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can be represented using various chemical notations:
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F
This structure indicates the presence of multiple functional groups that may interact with biological targets.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structure:
Further studies are required to clarify these mechanisms through in vitro and in vivo assays.
The physical properties of this compound include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles and electrophiles, which would be essential for understanding its behavior in biological systems.
The potential applications of 2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2